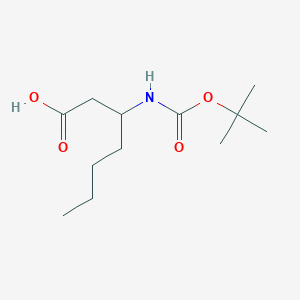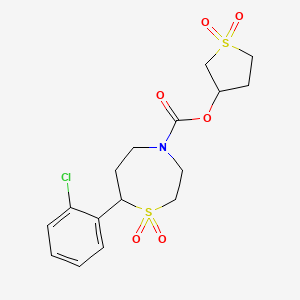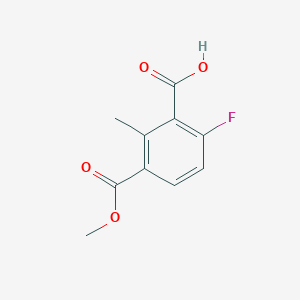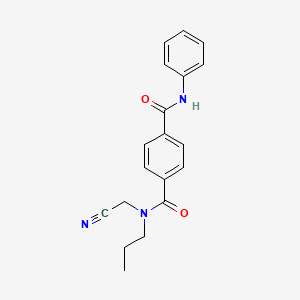![molecular formula C6H13Cl2N3 B2827577 [2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 2191401-18-8](/img/structure/B2827577.png)
[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is a chemical compound with the molecular weight of 198.09 . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .
Molecular Structure Analysis
The molecular structure of “[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride” can be represented by the SMILES stringNCCC1=C(C)NN=C1C.Cl.Cl . This indicates that the compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. Physical And Chemical Properties Analysis
“[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
- Significance : These findings contribute to the development of novel AR antagonists for prostate cancer treatment .
- Findings :
Androgen Receptor Antagonists in Prostate Cancer Therapy
Antileishmanial and Antimalarial Properties
Inhibition of PC-3 Cell Growth
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements associated with it are H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various targets such as the androgen receptor (ar) in prostate cancer cells .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to these observed effects.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with the life cycle of these parasites, disrupting key biochemical pathways.
Pharmacokinetics
It’s worth noting that similar compounds with a pyrazole core have been found to be rapidly metabolized by human liver microsomes . This suggests that the compound may have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that the compound may have similar effects at the molecular and cellular level.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the organism, and the specific environmental conditions within the organism .
Propiedades
IUPAC Name |
2-(5-methylpyrazol-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6-2-4-8-9(6)5-3-7;;/h2,4H,3,5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPBMQMCHFRATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827494.png)
![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B2827497.png)

![benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B2827502.png)


![(E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one](/img/structure/B2827507.png)
![2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2827508.png)

![Methyl 2-amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2827510.png)
![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2827512.png)

![(E)-2-amino-N-butyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2827515.png)
